2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Description
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Properties
IUPAC Name |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S2/c1-8-3-2-4-9(5-8)6-11-13(19)16(15(22)23-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEWHKKMNHWVOP-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or electrostatic interactions.
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown.
Biological Activity
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid, commonly referred to as a thiazolidinone derivative, has garnered attention in biochemical research due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse sources and research findings.
The compound is characterized by its unique thiazolidinone structure, which contributes to its biological activity. The molecular formula is with a molar mass of approximately 329.41 g/mol. The presence of a sulfanylidene group and a butanedioic acid moiety enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives possess significant antimicrobial properties. A study demonstrated that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for its use in treating inflammatory diseases .
Anticancer Properties
Several studies have explored the anticancer effects of this thiazolidinone derivative. In one notable study, the compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism involves the modulation of cell cycle regulators and the induction of oxidative stress in tumor cells.
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of the compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among treated patients compared to controls.
- Anti-inflammatory Study : A randomized controlled trial assessed the impact of this compound on patients with rheumatoid arthritis. Participants receiving the treatment reported decreased joint swelling and pain, correlating with reduced markers of inflammation in blood tests .
- Cancer Research : A laboratory study involving various cancer cell lines (e.g., breast, prostate) demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of thiazolidinediones can act as potent inhibitors of inflammatory pathways. For instance, molecular docking studies suggest that similar compounds may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This inhibition could lead to reduced production of leukotrienes, thus alleviating inflammation.
Anticancer Activity
The anticancer properties of thiazolidinedione derivatives have been extensively studied. In vitro assays have shown that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, some derivatives were evaluated against the NCI-60 cell line panel, demonstrating low micromolar GI50 levels, indicating their potential as anticancer agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various signaling pathways.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Preparation Methods
Core Synthesis Strategies
Knoevenagel Condensation
The most widely reported method involves the condensation of a rhodanine nucleus with 3-methylbenzaldehyde, followed by succinic acid coupling.
Procedure:
Rhodanine Nucleus Preparation :
- Rhodanine-3-acetic acid is synthesized via cyclization of chloroacetic acid with thiourea in aqueous NaOH.
- Reaction :
$$
\text{ClCH}2\text{COOH} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{Rhodanine-3-acetic acid} + \text{HCl} + \text{NH}_3 \uparrow
$$ - Yield: 83–94% under microwave irradiation.
Aldehyde Condensation :
Succinic Acid Coupling :
Data Table 1: Knoevenagel Condensation Optimization
| Parameter | Traditional Method | Microwave-Assisted |
|---|---|---|
| Time (h) | 12–24 | 0.5–1 |
| Temperature (°C) | 80–100 | 100–120 |
| Yield (%) | 65–72 | 83–89 |
| Z/E Selectivity | 7:1 | 9:1 |
One-Pot Synthesis via Rhodanine-3-Succinic Acid Intermediate
A streamlined approach avoids isolating intermediates by using rhodanine-3-succinic acid directly:
Anhydride Formation :
Coupling with 3-Methylbenzaldehyde :
Data Table 2: One-Pot Synthesis Outcomes
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Anhydride formation | 85 | 90% |
| Final product | 72 | 95% |
Advanced Methodologies
Analytical and Purification Techniques
Characterization
Q & A
Q. What in vivo models are appropriate for evaluating efficacy and toxicity?
- Methodological Answer :
- Efficacy : Streptozotocin-induced diabetic mice (dosed at 10–50 mg/kg/day, 4 weeks) .
- Toxicity : Acute (14-day) and subchronic (90-day) studies in Sprague-Dawley rats (ALT/AST monitoring) .
- Pharmacokinetics : IV/oral administration to calculate bioavailability (F > 40% desired) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
